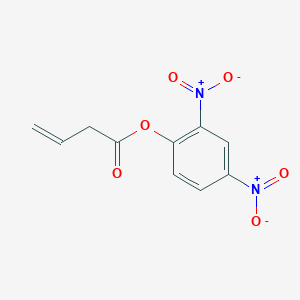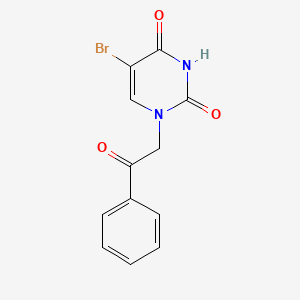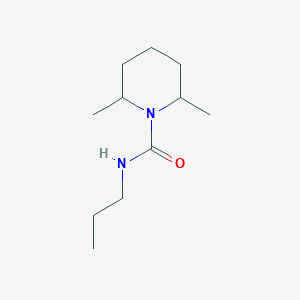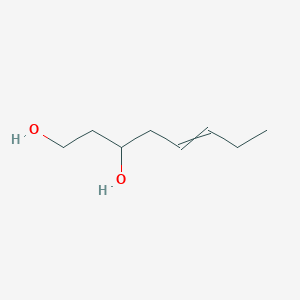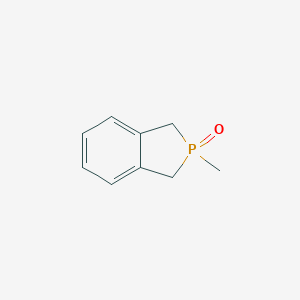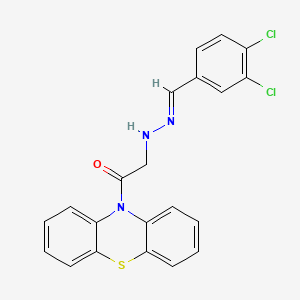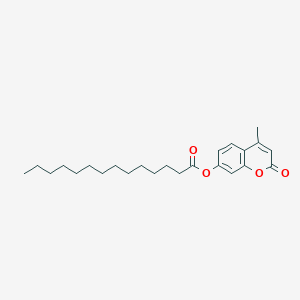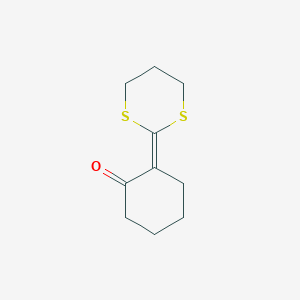
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one is an organic compound that features a cyclohexanone ring fused with a 1,3-dithiane moiety
準備方法
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one can be synthesized through the reaction of cyclohexanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as organolithium or Grignard reagents
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or thiols
Substitution: Formation of substituted dithiane derivatives
科学的研究の応用
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1,3-Dithian-2-ylidene)cyclohexan-1-one involves its interaction with various molecular targets. The dithiane moiety can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in chemical and biological systems.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione
- 2-(1,3-Dithietan-2-ylidene)cyclohexane-1,3-dione
- 2-Cyclohexen-1-one
Uniqueness
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a 1,3-dithiane moiety
特性
CAS番号 |
67106-63-2 |
|---|---|
分子式 |
C10H14OS2 |
分子量 |
214.4 g/mol |
IUPAC名 |
2-(1,3-dithian-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H14OS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H2 |
InChIキー |
XNFRUHADTFCCBW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(=C2SCCCS2)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


